5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine
Overview
Description
5-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with the molecular formula C7H4BrIN2 and a molecular weight of 322.93 g/mol . This compound is characterized by the presence of both bromine and iodine atoms attached to a pyrrolo[2,3-c]pyridine core, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine typically involves the halogenation of pyrrolo[2,3-c]pyridine derivatives. One common method includes the bromination of 3-iodo-1H-pyrrolo[2,3-c]pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors and precise control of reaction parameters. The use of high-purity reagents and solvents ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions
Substitution Reactions: Reagents like organolithium or Grignard reagents are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds or other complex structures .
Scientific Research Applications
5-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of kinase inhibitors and other bioactive molecules.
Medicine: Research into its derivatives has shown potential in cancer therapy and antiviral treatments.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine is unique due to the specific positioning of the bromine and iodine atoms, which can influence its reactivity and biological activity. This distinct structure allows for the selective modification of the compound, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-7-1-4-5(9)2-10-6(4)3-11-7/h1-3,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRNXQCYXRVUEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=CN=C1Br)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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